molecular formula C17H17N3O5S B2388870 N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-30-4

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2388870
CAS RN: 946335-30-4
M. Wt: 375.4
InChI Key: RKCUYAKTHNDZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing a pyridopyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridopyrimidine ring system. Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Inhibition of Dihydrofolate Reductase (DHFR)

The compound also inhibits dihydrofolate reductase (DHFR), a crucial enzyme involved in nucleotide synthesis. This inhibition may contribute to its antitumor effects .

Synthetic Routes

The synthetic route to obtain this pyridopyrimidine derivative involves several steps. For instance:

Other Potential Applications

While anticancer research dominates, keep in mind that this compound’s versatility extends beyond oncology. Researchers continue to explore its potential in various therapeutic contexts.

Feel free to explore more about this compound in the cited references . If you have any specific questions or need further details, don’t hesitate to ask! 😊

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses. Pyridopyrimidines have shown a variety of biological activities in different areas, and there is ongoing research into the development of new therapies using these compounds .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-19-15(22)10-8-13(26-16(10)20(2)17(19)23)14(21)18-11-6-5-9(24-3)7-12(11)25-4/h5-8H,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCUYAKTHNDZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.